molecular formula C22H39N3O7S B1680520 Reparixin L-lysine salt CAS No. 266359-93-7

Reparixin L-lysine salt

Katalognummer B1680520
CAS-Nummer: 266359-93-7
Molekulargewicht: 429.6 g/mol
InChI-Schlüssel: KQHPMRNHRQKRBO-NXAOXGSFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Reparixin L-lysine salt is an allosteric inhibitor of chemokine receptor 1/2 (CXCR1/2) activation . It is used for research purposes and is not sold to patients .


Molecular Structure Analysis

The chemical formula of Reparixin L-lysine salt is C14H21NO3S.C6H14N2O2 . Its molecular weight is 429.58 . The exact mass is 429.2509 and the elemental analysis is: C, 53.97; H, 8.03; N, 8.58; O, 22.87; S, 6.55 .


Chemical Reactions Analysis

Reparixin L-lysine salt is known to inhibit the activation of CXCR1 and CXCR2 chemokine receptors . It suppresses the receptor-induced intracellular signaling cascade and cellular response .


Physical And Chemical Properties Analysis

Reparixin L-lysine salt is a crystalline solid . It is soluble to 50 mM in DMSO and to 5 mM in water with gentle warming .

Wissenschaftliche Forschungsanwendungen

Reparixin L-lysine salt is a potent and noncompetitive allosteric antagonist of CXCR1 and CXCR2 chemokine receptors . It has been used in various scientific research applications. Here are some of the applications based on the information available:

  • Chemokine Receptor Antagonism

    • Reparixin L-lysine salt is used in the field of immunology and inflammation research .
    • It inhibits the activation of CXCR1 and CXCR2 chemokine receptors by IL-8 .
    • The compound is typically dissolved in DMSO or water and used in cell culture experiments .
    • It has been shown to effectively block a range of activities related to IL-8 signaling, including leukocyte recruitment .
  • Ischemia/Reperfusion Injury Research

    • This application falls under the field of cardiovascular research .
    • Reparixin L-lysine salt is used to study ischemia/reperfusion injury, a type of injury caused when blood supply returns to the tissue after a period of ischemia or lack of oxygen .
    • In experimental models, the compound is administered prior to the induction of ischemia .
    • It has been found to inhibit vascular permeability and neutrophil recruitment in in vivo models of mild and severe ischemia/reperfusion injury .
  • Cancer Stem Cell Research

    • This application is in the field of oncology .
    • Reparixin L-lysine salt is used to study cancer stem cells, particularly in human breast cancer cell lines .
    • In experimental procedures, the compound is added to cell culture medium to study its effects on cancer stem cells .
    • It has been shown to selectively deplete cancer stem cells in human breast cancer cell lines and xenograft models .

Zukünftige Richtungen

Reparixin L-lysine salt has been used in trials studying the treatment and prevention of Breast Cancer, Metastatic Breast Cancer, Pancreatectomy for Chronic Pancreatitis, Islet Transplantation in Diabetes Mellitus Type 1, and Pancreatic Islet Transplantation in Type 1 Diabetes Mellitus . It shows promise in the field of cancer research, particularly in the study of cancer stem cells .

Relevant Papers There are numerous papers citing the use of Reparixin L-lysine salt in various studies . These include research in areas such as cancer cell biology , rheumatoid diseases , and immunology . The specific details of these papers were not provided in the search results.

Eigenschaften

IUPAC Name

(2S)-2,6-diaminohexanoic acid;(2R)-2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S.C6H14N2O2/c1-10(2)9-12-5-7-13(8-6-12)11(3)14(16)15-19(4,17)18;7-4-2-1-3-5(8)6(9)10/h5-8,10-11H,9H2,1-4H3,(H,15,16);5H,1-4,7-8H2,(H,9,10)/t11-;5-/m10/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJFWWFZAQBZMJ-GVKMLHTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NS(=O)(=O)C.C(CCN)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)CC(C)C)C(=O)NS(=O)(=O)C.C(CCN)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H35N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80433019
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reparixin L-lysine salt

CAS RN

266359-93-7
Record name Reparixin lysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0266359937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reparixin L-lysine salt
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80433019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REPARIXIN LYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4RZ9P05120
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reparixin L-lysine salt
Reactant of Route 2
Reparixin L-lysine salt
Reactant of Route 3
Reparixin L-lysine salt
Reactant of Route 4
Reparixin L-lysine salt
Reactant of Route 5
Reparixin L-lysine salt
Reactant of Route 6
Reparixin L-lysine salt

Citations

For This Compound
10
Citations
I Midgley, K Fitzpatrick, SJ Wright, BA John, AJ Peard… - Xenobiotica, 2006 - Taylor & Francis
… (formerly repertaxin), a potent and specific inhibitor of the chemokine CXCL8, were investigated in rats and dogs after intravenous administration of [ 14 C]-reparixin L-lysine salt. Protein …
Number of citations: 4 www.tandfonline.com
A Gorio, L Madaschi, G Zadra, G Marfia… - … of Pharmacology and …, 2007 - ASPET
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of interaction between CXCL8 receptors and reparixin l-lysine salt, which by blocking CXCR1 and …
Number of citations: 73 jpet.aspetjournals.org
A Gorio, L Madaschi, G Zadra, G Marfia, B Cavalieri… - fedratinibinhibitor.com
… Structural and biochemical data are consistent with a noncompetitive allosteric mode of in- teraction between CXCL8 receptors and reparixin L-lysine salt, which by blocking CXCR1 …
Number of citations: 0 fedratinibinhibitor.com
V La Cognata, E Golini, R Iemmolo, S Balletta… - Neurobiology of …, 2021 - Elsevier
… Mice were injected ip with either 30 or 60 mg/kg reparixin l-lysine salt (MedChemTronica, Sollentuna, Sweden). Control group mice were administered saline (0.9% NaCl). Mice were …
Number of citations: 7 www.sciencedirect.com
B Laura, B Elisabetta, RP Adelchi, R Roberto… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… Reparixin L-lysine salt was administered by continuous infusion at the effective dose of 8mg/… Pumps were filled with reparixin L-lysine salt dissolved in sterile saline at a concentration of …
Number of citations: 44 www.ncbi.nlm.nih.gov
H Lim, M Koh, H Jin, M Bae, SY Lee… - Journal of Cellular …, 2021 - Wiley Online Library
Cancer‐associated fibroblasts (CAFs) in the tumor microenvironment have been associated with tumor progression in breast cancer. Although crosstalk between breast cancer cells …
Number of citations: 13 onlinelibrary.wiley.com
M Ogrodnik, YI Zhu, LGP Langhi, T Tchkonia, P Krüger… - Cell metabolism, 2019 - cell.com
Cellular senescence entails a stable cell-cycle arrest and a pro-inflammatory secretory phenotype, which contributes to aging and age-related diseases. Obesity is associated with …
Number of citations: 362 www.cell.com
X Wu, IST Bos, LA Verkleij, A D'Ambrosi… - … Pharmacology for COPD - research.rug.nl
Tobacco smoke is the principal factor driving the development of chronic obstructive pulmonary disease (COPD), which is characterized by irreversible airflow limitation and …
Number of citations: 2 research.rug.nl
A Jurczak - 2022 - search.proquest.com
… Reparixin L-lysine salt is a non-competitive allosteric inhibitor of CXCR1/2 that prevents receptor signaling by modifying its conformation (381). In Study II, mice were treated with sc …
Number of citations: 2 search.proquest.com
李雯 - 2017 - airitilibrary.com
… 因為CXCL7 是藉由結合CXCR1 和CXCR2 產生下游的反應,所以進一步使用CXCR1/CXCR2的拮抗劑reparixin-L-lysine salt,當reparixin 和CXCL7 用脊髓腔注射的方式同時給予,可以觀察到…
Number of citations: 2 www.airitilibrary.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.